molecular formula C14H12F9NO2S B2495922 3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 2058814-11-0

3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine

Cat. No. B2495922
CAS RN: 2058814-11-0
M. Wt: 429.3
InChI Key: ZEYVDXLQZVWIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine (3,5-BTFPP) is a novel chemical compound that has recently been developed and is gaining interest in the scientific community. It is a trifluoromethylated derivative of the piperidine family and has a wide range of applications in research and development.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methods and Chemical Structures

A study detailed the synthesis and crystal structures of four N-benzenesulfonyl 3,5-bis(arylidene)-4-piperidone (BAP) derivatives, highlighting their potential anti-inflammatory activities due to their structural characteristics. These compounds were characterized using NMR, FT-IR, and HRMS, demonstrating the influence of N-benzenesulfonyl substituents on the configuration and potential biological activities of BAP derivatives (Li et al., 2018).

Applications in Biological Research

Anti-Inflammatory Activity

The aforementioned study by Li et al. also revealed that these derivatives significantly inhibit LPS-induced interleukin (IL-6) and tumor necrosis factor (TNF-α) secretion, suggesting potential anti-inflammatory applications. Compounds with strong electron-withdrawing substituents exhibited more potent inhibitory effects, offering insights into the design of anti-inflammatory agents (Li et al., 2018).

Antioxidant and Enzyme Inhibition

Research on benzenesulfonamides incorporating 1,3,5-triazine motifs showed moderate antioxidant activity and inhibited acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's and Parkinson's, suggesting these compounds could have therapeutic applications in managing such conditions (Lolak et al., 2020).

Cytotoxicity and Anticancer Activity

A cluster of 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones was identified to display potent cytotoxicity with selective lethality towards various neoplasms over normal cells. This indicates potential applications in cancer treatment, where selective targeting of cancer cells is crucial (Das et al., 2011).

Chemical Engineering and Material Science

Solvent Properties of Piperidinium Ionic Liquids

Studies on piperidinium ionic liquids, including those with trifluoromethyl groups, explored their solvent properties and polarity. These ionic liquids' characteristics, such as hydrogen-bond acidity and basicity, are essential for various applications in chemical engineering and synthesis (Lee, 2011).

Polymer Synthesis and Properties

Research into aromatic poly(pyridinium salt)s, including those with triflate groups, has led to the development of organo-soluble, rigid-rod poly(pyridinium triflate)s. These materials exhibit high thermal and thermooxidative stability, making them suitable for creating tough thin films with potential applications in material science (Huang et al., 2000).

properties

IUPAC Name

3,5-bis(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F9NO2S/c15-12(16,17)8-2-1-3-11(5-8)27(25,26)24-6-9(13(18,19)20)4-10(7-24)14(21,22)23/h1-3,5,9-10H,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYVDXLQZVWIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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